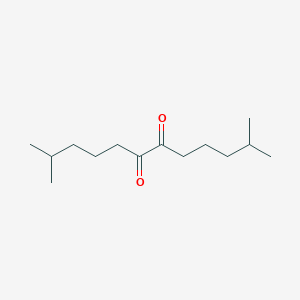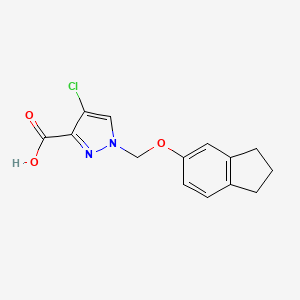
(R)-3-amino-4,4-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-amino-4,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4,4-dimethylpentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method is the reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
Industrial production of ®-3-amino-4,4-dimethylpentan-1-ol may involve large-scale asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring that the desired enantiomer is produced efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-amino-4,4-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
®-3-amino-4,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-amino-4,4-dimethylpentan-1-ol depends on its specific application. In biochemical studies, it may act as a ligand binding to specific enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-amino-4,4-dimethylpentan-1-ol
- 3-amino-4,4-dimethylpentan-1-ol (racemic mixture)
- 3-amino-4-methylpentan-1-ol
Uniqueness
®-3-amino-4,4-dimethylpentan-1-ol is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer or racemic mixture. This makes it particularly valuable in the synthesis of chiral drugs where the specific enantiomer is required for desired therapeutic effects.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
(3R)-3-amino-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(8)4-5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
Clé InChI |
JMAOWDJEWXBRGR-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CCO)N |
SMILES canonique |
CC(C)(C)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


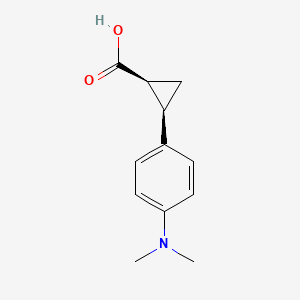
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
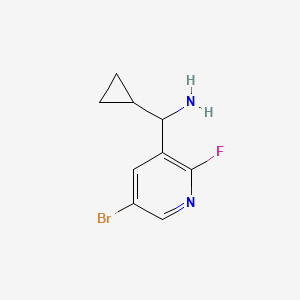
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
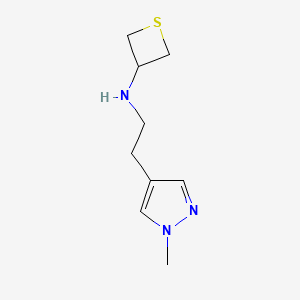
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
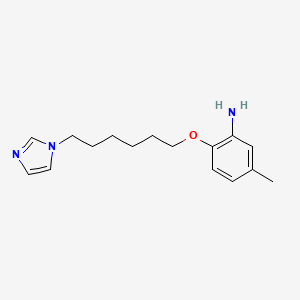
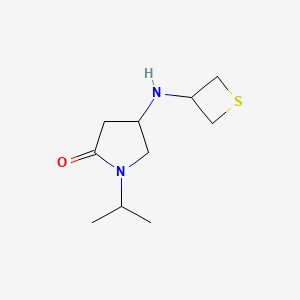
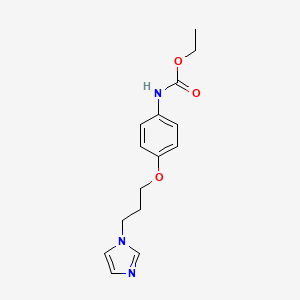

![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
